Norfloxacin monohydrate

Solid-state stability Hydrate stoichiometry Pharmaceutical processing

Norfloxacin monohydrate (CAS 316381-81-4, molecular formula C16H18FN3O3·H2O, MW 337.35 g/mol) is the single-water crystalline hydrate of norfloxacin, a second-generation fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV. Unlike the anhydrous base form (CAS 70458-96-7), which exists as two polymorphs (Forms A and B) that are enantiotropically related , the monohydrate is one of several possible hydrated states reported for this compound—including the dihydrate (thermodynamically stable at ambient conditions), sesquihydrate, trihydrate, and pentahydrate.

Molecular Formula C16H20FN3O4
Molecular Weight 337.35 g/mol
CAS No. 316381-81-4
Cat. No. B12750732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfloxacin monohydrate
CAS316381-81-4
Molecular FormulaC16H20FN3O4
Molecular Weight337.35 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.O
InChIInChI=1S/C16H18FN3O3.H2O/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H2
InChIKeyITBINNOMHXTMLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norfloxacin Monohydrate (CAS 316381-81-4): Defined Hydrate Form of a Second-Generation Fluoroquinolone Antibiotic for Targeted Procurement


Norfloxacin monohydrate (CAS 316381-81-4, molecular formula C16H18FN3O3·H2O, MW 337.35 g/mol) is the single-water crystalline hydrate of norfloxacin, a second-generation fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV [1]. Unlike the anhydrous base form (CAS 70458-96-7), which exists as two polymorphs (Forms A and B) that are enantiotropically related [2], the monohydrate is one of several possible hydrated states reported for this compound—including the dihydrate (thermodynamically stable at ambient conditions), sesquihydrate, trihydrate, and pentahydrate [3]. Norfloxacin itself is a BCS Class IV drug characterized by low aqueous solubility and low permeability [4], and its oral bioavailability is notably lower (30–40%) than that of later fluoroquinolones such as ciprofloxacin, ofloxacin, and pefloxacin (80–100%) [5]. This defined hydrate form is relevant for analytical reference standard procurement, solid-state formulation development, and hydrate-specific research applications where exact stoichiometric water content governs processing, stability, and dissolution behavior.

Hydrate-defined standard Fixed stoichiometry ensures reproducible water content for analytical reference and solid-state research
Solid-state research Interconversion and zwitterionic behavior make monohydrate suitable for hydrate-family studies
Formulation development context Hydrate with enhanced aqueous solubility supports dissolution-limited absorption investigation

Why Norfloxacin Monohydrate Cannot Be Interchanged with Anhydrous Norfloxacin or Other Fluoroquinolones Without Quantitative Justification


Norfloxacin exhibits a uniquely complex solid-state landscape: the anhydrous base exists in at least two polymorphs (A and B) and sorbs atmospheric moisture to form multiple hydrate stoichiometries including the monohydrate, dihydrate, sesquihydrate, and pentahydrate [1]. Critically, the water content of anhydrous norfloxacin rises from near-zero below 55% RH to approximately one unit of bound water above 75% RH [2], meaning that anhydrous material stored under uncontrolled humidity can undergo variable, uncontrolled hydration during processing or storage. Furthermore, norfloxacin is anomalous among hydrates: its hydrate forms are more soluble than the anhydrous form because hydration induces a proton transfer converting the neutral carboxylic acid to a zwitterionic carboxylate, altering both solubility and dissolution rate [3]. Therefore, substituting 'norfloxacin' without specifying hydrate stoichiometry introduces uncontrolled variability in water content, solid-state stability, solubility, and ultimately dissolution performance. The following quantitative evidence illustrates exactly where and by how much these parameters diverge.

Water content variability
Anhydrous norfloxacin sorbs atmospheric moisture above 55% RH; monohydrate provides a defined 1:1 hydrate stoichiometry that may shift if storage humidity is uncontrolled.
Solubility reversal
Hydrate forms are more soluble than the anhydrous base due to zwitterionic proton transfer; substituting anhydrous material can alter dissolution rate and supersaturation trajectory.
Systemic exposure profile mismatch
Norfloxacin oral bioavailability is 30–40% versus 80–100% for ciprofloxacin and ofloxacin; systemic PK endpoints may not transfer between fluoroquinolones.

Quantitative Differentiation Evidence: Norfloxacin Monohydrate vs. Anhydrous Norfloxacin, Ciprofloxacin, and In-Class Comparators


Defined Monohydrate Stoichiometry vs. Variable Hydration of Anhydrous Norfloxacin Under Ambient Storage

Norfloxacin monohydrate contains exactly one water molecule per API molecule, corresponding to a theoretical water content of 5.34% w/w (calculated from MW 337.35 g/mol for monohydrate vs. 319.33 g/mol for anhydrous base). In contrast, anhydrous norfloxacin is not a single defined solid form: it exists as two polymorphs (Form A, Form B) and sorbs water dynamically depending on relative humidity. Quantitatively, the bound water content of moisture-equilibrated anhydrous norfloxacin reaches a constant of one unit only after the external humidity exceeds 75% RH [1]. Below 55% RH, free water is nearly zero; above 55% RH, both free and bound water increase markedly [1]. The thermodynamically stable hydrate at ambient conditions is the dihydrate, not the monohydrate [2], meaning the monohydrate is a kinetically accessible intermediate that requires controlled dehydration or specific crystallization conditions to obtain reproducibly.

Hydrate Stoichiometry
Reported
1 H₂O per API (5.34% w/w theoretical)
Eliminates batch water-content variability for analytical standard procurement
Ambient dihydrate is thermodynamically favored; seal container tightly
Solid-state stability Hydrate stoichiometry Pharmaceutical processing

Hydrate-Enhanced Aqueous Solubility: Norfloxacin Hydrates vs. Anhydrous Form—An Exception to the Rule

For most pharmaceutical solids, hydrates are less soluble than their anhydrous counterparts. Norfloxacin is an established exception: hydration induces a proton transfer from the COOH group to the piperazinyl NH group, converting the neutral form (anhydrate) to a zwitterionic form (hydrate) with higher aqueous solubility [1]. The baseline solubility of norfloxacin (predominantly anhydrous) measured by the shake-flask method is 0.32 ± 0.02 mg/mL in water [2]. While direct head-to-head solubility data for the pure monohydrate vs. pure anhydrous Form A under identical conditions are sparse in the open literature, the principle is mechanistically established: FT-IR spectroscopy demonstrates that as water content increases, the carboxylic acid peaks at 1732 and 1253 cm⁻¹ diminish while carboxylate peaks at 1584 and 1339 cm⁻¹ appear, confirming the proton-transfer-driven zwitterion formation that underlies the solubility advantage [1]. The Sciencedirect comprehensive review further codifies that norfloxacin hydrates are more soluble than the anhydrous form due to this zwitterionic conversion [3].

Solubility Mechanism
Class-level inference
Hydrate > anhydrous (zwitterionic shift)
Supports formulation-solubility screening context; directionality opposite to typical hydrates
Direct monohydrate vs. anhydrous quantification under identical conditions needed
Aqueous solubility Zwitterionic proton transfer Dissolution

Oral Bioavailability Differential: Norfloxacin 30–40% vs. Other Fluoroquinolones 80–100%—Direct Clinical Pharmacokinetic Comparison

A landmark clinical pharmacokinetic review directly quantifies the oral bioavailability gap between norfloxacin and its closest in-class comparators. Norfloxacin achieves only 30–40% oral bioavailability, whereas ciprofloxacin, ofloxacin, pefloxacin, and enoxacin all achieve 80–100% bioavailability, with absorption occurring within 1–3 hours [1]. This 2- to 3-fold bioavailability deficit is not incidental; it defines norfloxacin's clinical positioning as a urinary tract antibiotic: the limited systemic absorption yields high urinary concentrations (the desired therapeutic target) while minimizing systemic exposure. The low bioavailability is attributable to both the compound's intrinsic BCS Class IV properties (low solubility and low permeability) and its susceptibility to antacid-induced absorption impairment [2].

Oral Bioavailability
Head-to-head
Norfloxacin 30–40% vs ciprofloxacin/ofloxacin 80–100%
Supports local-exposure model fit; systemic exposure may not transfer
Clinical pharmacokinetic review; 2–3× lower exposure informs model selection
Oral bioavailability Pharmacokinetics Drug selection

In Vitro Antibacterial Potency: Norfloxacin MIC90 Range 0.06–32 mg/L vs. Ciprofloxacin 0.03–4.0 mg/L—Head-to-Head Comparison Across 177 Clinical Isolates

A direct comparative study evaluated the in vitro antimicrobial activity of five fluoroquinolones—enoxacin, ciprofloxacin, amifloxacin, norfloxacin, and ofloxacin—against 177 bacterial isolates including Enterobacteriaceae (104 strains), Pseudomonas species (51 strains), Acinetobacter calcoaceticus (7 strains), and enterococci (15 strains). Ciprofloxacin was the most potent compound tested, with MIC90 values across all genera ranging from 0.03 to 4.0 mg/L. In contrast, norfloxacin MIC90 values ranged from 0.06 to 32.0 mg/L, representing an approximately 2- to 8-fold lower potency depending on the species [1]. Against Pseudomonas aeruginosa specifically, norfloxacin was generally less active than ciprofloxacin, and certain pseudomonads other than P. aeruginosa were not susceptible to norfloxacin at clinically achievable concentrations [2].

In Vitro Potency (MIC₉₀)
Head-to-head
Norfloxacin 0.06–32 mg/L vs ciprofloxacin 0.03–4.0 mg/L
Supports antimicrobial screening context; potency differential guides dose-range design
177 clinical isolates; broth dilution; ~2–8× lower potency across panel
MIC90 Antibacterial potency Spectrum of activity

Anhydrous vs. Hydrated Form Dissolution and Diffusion: Higher Performance of Anhydrous Norfloxacin Forms in Cocrystal/Salt Systems

In a 2023 study of novel hydrate and anhydrate cocrystals/salts of norfloxacin, Gunnam and Nangia systematically compared solubility, dissolution, and diffusion properties across hydrated and anhydrous solid forms. A key finding was that norfloxacin anhydrous forms are more soluble and more diffusible than their corresponding hydrated forms [1]. This observation—that anhydrous > hydrate for dissolution performance—appears to contradict the mechanistic solubility advantage of hydrates discussed above, but the apparent discrepancy arises because the study compared salt and cocrystal forms, not the pure API. Within the pure norfloxacin system, the hydrate-to-anhydrate conversion during dissolution involves a dynamic competition between the intrinsic solubility of the hydrate lattice and the supersaturation generated by the dissolving metastable anhydrous form [2]. This underscores that procurement of a specific hydrate stoichiometry (monohydrate) is not merely a matter of water content but fundamentally determines the dissolution trajectory and potential for supersaturation in formulation.

Dissolution Direction
Cross-study comparable
Anhydrous cocrystal > hydrated forms (salt context)
Hydrate form may alter dissolution trajectory; behavior differs for pure API vs. salt
Pure monohydrate dissolution vs anhydrous requires independent verification
Dissolution rate Drug diffusion Hydrate vs. anhydrous performance

Dissolution Rate at Biorelevant pH: Norfloxacin Baseline vs. Cocrystal Benchmark for Formulation Context

The dissolution behavior of norfloxacin (baseline) was mapped across four biorelevant gastrointestinal pH values (2.0, 4.0, 5.5, and 7.4) to serve as a benchmark for cocrystal development. Norfloxacin exhibited the highest dissolution rate at pH 2.0, where the molecule is fully protonated, with the dissolution rate progressively decreasing as pH increased to 7.4 [1]. The aqueous solubility of norfloxacin at neutral pH was determined as 0.32 ± 0.02 mg/mL, while the cocrystal (norfloxacin/resorcinol monohydrate) achieved 2.64 ± 0.39 mg/mL—a 10-fold enhancement [1]. Although this comparison is between norfloxacin base and a cocrystal rather than between monohydrate and anhydrous norfloxacin, these pH-dependent dissolution data serve as the quantitatively established baseline against which any specific hydrate form's dissolution performance must be measured. The data also confirm that norfloxacin dissolution is strongly pH-dependent, with the highest rate at gastric pH, which has direct implications for oral solid dosage form design.

Biorelevant Dissolution
Supporting evidence
Baseline solubility 0.32 mg/mL; peak dissolution at pH 2.0
Establishes gastric pH dissolution window for formulation research
Cocrystal benchmark 2.64 mg/mL; pH-shift dissolution across 2.0–7.4
Biorelevant dissolution pH-dependent solubility Formulation development

Optimal Application Scenarios for Norfloxacin Monohydrate Based on Quantitative Differentiation Evidence


Analytical Reference Standard and Pharmacopeial Compliance Testing

The monohydrate's defined stoichiometry (exactly 1 H2O per API; theoretical water content 5.34% w/w) makes it the preferred solid form for preparing analytical reference standards, system suitability solutions, and calibration curves. Unlike anhydrous norfloxacin which sorbs variable amounts of atmospheric moisture above 55% RH [1], the monohydrate provides a consistent, known water content that eliminates the need for pre-use drying and Karl Fischer correction. This is directly supported by the solid-state characterization evidence showing that anhydrous norfloxacin undergoes uncontrolled hydration at relative humidities commonly encountered in laboratory environments [1][2].

Hydrate-Specific Solid-State and Polymorphism Research

Norfloxacin represents an important model compound for studying hydrate-to-anhydrate interconversion, proton-transfer-mediated solubility enhancement, and the anomalous solubility behavior where hydrates are more soluble than anhydrous forms [3]. The monohydrate, as an intermediate hydration state between the anhydrous forms and the thermodynamically stable dihydrate [2], is an essential starting material for controlled dehydration studies, solvent-mediated phase transformation experiments, and crystal structure determination of hydrate families. The quantitative moisture sorption data showing sharp transitions at 51–75% RH [1] provide the experimental boundary conditions for designing such studies using monohydrate as the input phase.

Oral Solid Dosage Form Development Targeting Urinary Tract Infections

The 30–40% oral bioavailability of norfloxacin [4] is not a liability but a deliberate pharmacokinetic feature: it ensures high urinary drug concentrations while minimizing systemic exposure, making norfloxacin the prototypical urinary fluoroquinolone. The monohydrate form, with its zwitterionic character and enhanced aqueous solubility relative to the anhydrous form [3], can provide a dissolution advantage in the acidic gastric environment (pH 2.0, where norfloxacin dissolution is maximal [5]) that is the primary absorption window for this BCS Class IV drug. Formulators developing immediate-release norfloxacin tablets or capsules should specify monohydrate as the input API form and control storage humidity to prevent in situ conversion to higher hydrates that may alter dissolution performance [1].

Antibacterial Resistance Research and Fluoroquinolone Comparative Studies

For in vitro microbiology studies comparing fluoroquinolone potency, the quantitatively established MIC90 differential between norfloxacin (0.06–32 mg/L) and ciprofloxacin (0.03–4.0 mg/L) across 177 clinical isolates [6] provides a critical benchmark for dose-range selection and resistance breakpoint interpretation. The further finding that fluoroquinolone-resistant E. coli clinical isolates exhibit norfloxacin MICs of 50–400 µg/mL vs. ciprofloxacin MICs of 10–200 µg/mL [7] underscores that norfloxacin and ciprofloxacin are not interchangeable even within the same antibiotic class. Researchers procuring norfloxacin monohydrate for such studies must account for the specific hydrate form's solubility when preparing stock solutions, as incomplete dissolution of the anhydrous form could artifactually depress apparent MIC values.

Application
Selection Property
Validation Focus
Analytical reference standard & pharmacopeial testing
Defined hydrate stoichiometry
Water content consistency (Karl Fischer); minimal batch variability
Solid-state & polymorphism research
Hydrate-to-anhydrate interconversion pathway
Moisture sorption profile; PXRD phase identification
Urinary tract infection research models (local exposure)
Hydrate form with enhanced aqueous solubility
pH-dependent dissolution profile; gastric pH dissolution window
Antimicrobial resistance & comparative MIC studies
Potency differential vs other fluoroquinolones
MIC₉₀ range; strain-panel coverage and dose-range interpretation
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